molecular formula C27H27N3O3S B2399428 6-Methoxy-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline CAS No. 866848-48-8

6-Methoxy-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline

Cat. No.: B2399428
CAS No.: 866848-48-8
M. Wt: 473.59
InChI Key: UZSGIZBKMHACNZ-UHFFFAOYSA-N
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Description

6-Methoxy-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a methoxy group, a sulfonyl group, and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinoline ring using methyl iodide and a base such as potassium carbonate.

    Sulfonylation: The sulfonyl group is introduced by reacting the quinoline derivative with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like pyridine.

    Attachment of the Phenylpiperazine Moiety: The final step involves the nucleophilic substitution reaction between the sulfonylated quinoline and 4-phenylpiperazine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The phenylpiperazine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinoline derivatives with hydroxyl or carbonyl groups.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

6-Methoxy-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Pharmacology: Research focuses on its interaction with various biological targets, including receptors and enzymes.

    Chemical Biology: Used as a probe to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methoxy-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets. These targets may include:

    Receptors: Binding to specific receptors, leading to modulation of their activity.

    Enzymes: Inhibition or activation of enzymes involved in various biological pathways.

    Pathways: Affecting signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxyquinoline: Lacks the sulfonyl and phenylpiperazine groups.

    3-(4-Methylphenyl)sulfonylquinoline: Lacks the methoxy and phenylpiperazine groups.

    4-(4-Phenylpiperazin-1-yl)quinoline: Lacks the methoxy and sulfonyl groups.

Uniqueness

6-Methoxy-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-methoxy-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3S/c1-20-8-11-23(12-9-20)34(31,32)26-19-28-25-13-10-22(33-2)18-24(25)27(26)30-16-14-29(15-17-30)21-6-4-3-5-7-21/h3-13,18-19H,14-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSGIZBKMHACNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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